![molecular formula C21H24F3N5O B2810133 N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034411-63-5](/img/structure/B2810133.png)
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C21H24F3N5O and its molecular weight is 419.452. The purity is usually 95%.
BenchChem offers high-quality N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Drug Development
The compound N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide, due to its complex structure, plays a significant role in chemical synthesis and drug development processes. Research shows that compounds with similar chemical structures have been synthesized and evaluated for their potential in treating various diseases. For instance, Mannich base derivatives of nicotinamide have been synthesized and studied as corrosion inhibitors for mild steel, indicating the versatility of nicotinamide derivatives in chemical applications beyond pharmaceuticals (Jeeva, Venkatesa Prabhu, & Rajesh, 2017).
Anticancer Potential
In the realm of oncology, derivatives of nicotinamide, which share structural similarities with the compound , have been synthesized and tested for their anticancer activity. Notably, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides were evaluated against a panel of human cancer cell lines, showing significant anticancer activity by inhibiting tubulin polymerization, a critical process in cancer cell division (Kamal et al., 2014).
Antimicrobial Activity
Research into N-nicotinoyl derivatives has demonstrated their potential in combating bacterial infections. A series of N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates were synthesized and showed moderate to significant antibacterial activity against various bacterial strains, highlighting the therapeutic potential of nicotinamide-based compounds in developing new antibacterial agents (Sharma & Jain, 2008).
Antihypertensive Agents
The chemical backbone of N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide suggests its potential utility in the synthesis of antihypertensive agents. Piperidine derivatives with quinazoline ring systems have been explored for their antihypertensive effects, showing promising results in lowering blood pressure in animal models, which underscores the relevance of similar compounds in therapeutic applications aimed at cardiovascular diseases (Takai et al., 1986).
properties
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5O/c1-13-26-17-5-3-2-4-16(17)19(27-13)29-10-8-15(9-11-29)28-20(30)14-6-7-18(25-12-14)21(22,23)24/h6-7,12,15H,2-5,8-11H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKDHFVBSPJOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.